molecular formula C14H23NO3 B13490690 tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans

tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans

Cat. No.: B13490690
M. Wt: 253.34 g/mol
InChI Key: SEUXOTQECLFMNA-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a prop-2-yn-1-yloxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and to investigate the interactions between small molecules and biological macromolecules .

Medicine

It can be used as a precursor for the synthesis of pharmacologically active compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in the conformation of the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclohexyl ring and the prop-2-yn-1-yloxy group allows for unique interactions and applications in various fields of research and industry .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-(4-prop-2-ynoxycyclohexyl)carbamate

InChI

InChI=1S/C14H23NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16)

InChI Key

SEUXOTQECLFMNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OCC#C

Origin of Product

United States

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